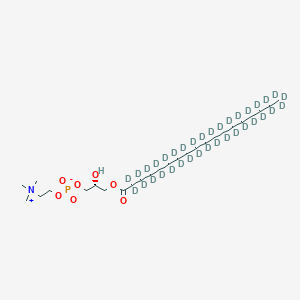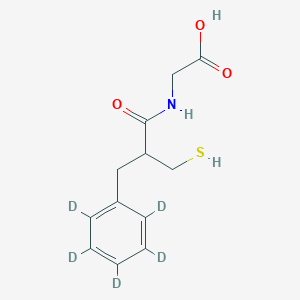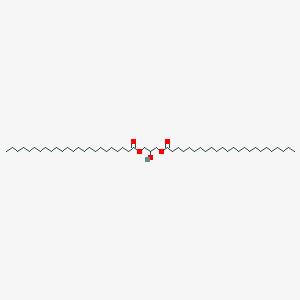![molecular formula C15H14N4O B3026168 11-环丙基-2,2,3,3-d4-5,11-二氢-4-甲基-6H-二吡啶并[3,2-b:2',3'-e][1,4]二氮杂卓-6-酮 CAS No. 1051418-95-1](/img/structure/B3026168.png)
11-环丙基-2,2,3,3-d4-5,11-二氢-4-甲基-6H-二吡啶并[3,2-b:2',3'-e][1,4]二氮杂卓-6-酮
概述
描述
This compound, also known as Nevirapine, is a non-nucleoside HIV-1 reverse transcriptase inhibitor . It has a molecular formula of C15H14N4O2 and a molecular weight of 282.30 g/mol . It is used to prevent mother-to-child transmission of the virus .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of phenol-type derivatives that are capable of undergoing further metabolic oxidation to electrophilic quinoid species . These species can react with bionucleophiles to form covalent adducts .Molecular Structure Analysis
The molecular structure of this compound includes a dipyridodiazepinone derivative, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase . The structure also includes a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involving this compound include its metabolism to yield several phenol-type derivatives . These derivatives can undergo further metabolic oxidation to form electrophilic quinoid species .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.30 g/mol and a molecular formula of C15H14N4O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 1 .科学研究应用
Antiretroviral Therapy (ART) Enhancement
Nevirapine-D4 is a derivative of nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs play a crucial role in the treatment of HIV-1 infection by inhibiting the reverse transcriptase enzyme. Researchers have explored the use of nevirapine-D4 in liposomal nanodelivery systems to enhance targeted drug delivery. Liposomes, prepared from egg phospholipids, can encapsulate nevirapine-D4 and improve its bioavailability. These liposomal formulations may allow selective drug delivery to specific compartments and cells, potentially reducing systemic toxic side effects .
Nanosuspensions for Improved Stability
Nevirapine-D4 nanosuspensions have been investigated for their stability and compatibility. Researchers have successfully converted aqueous nanosuspensions into an anhydrous form. Optimization of cryoprotectants is essential to obtain a completely dry product with desired properties. These stable nanosuspensions could be valuable for drug formulation and delivery .
Pharmacological Profile
Nevirapine-D4 shares pharmacological properties with nevirapine. It is a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme. Understanding its pharmacokinetics, metabolism, and interactions is crucial for its clinical use. Researchers continue to explore its efficacy, safety, and potential applications in HIV treatment .
作用机制
Target of Action
Nevirapine-D4, also known as 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one, primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA .
Mode of Action
Nevirapine-D4 binds directly to the reverse transcriptase enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities .
Biochemical Pathways
The primary biochemical pathway affected by Nevirapine-D4 is the replication cycle of HIV-1 . By inhibiting the reverse transcriptase enzyme, Nevirapine-D4 prevents the transcription of viral RNA into DNA . This action effectively halts the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
It is readily absorbed (>90%) and freely partitions to all tissues, including the brain, due to its low level of protein binding . Nevirapine-D4 is primarily metabolized in the liver through induction of CYP enzymes 3A4 and 2B6 . The metabolites are then excreted in the urine .
Result of Action
The primary molecular effect of Nevirapine-D4’s action is the inhibition of HIV-1 replication . On a cellular level, this results in a reduction of viral load and a slowing of disease progression . Nevirapine-D4 is generally prescribed after the immune system has declined and infections have become evident .
Action Environment
The efficacy and stability of Nevirapine-D4 can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of Nevirapine-D4 . Additionally, patient-specific factors such as liver function can affect the metabolism and clearance of the drug .
安全和危害
属性
IUPAC Name |
7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-CQOLUAMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nevirapine-D4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)
![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)




![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)